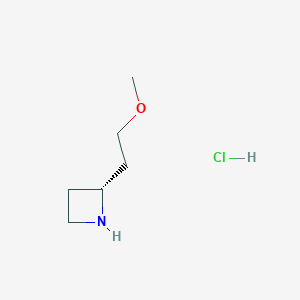

(R)-2-(2-Methoxyethyl)azetidine hydrochloride

Description

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

(2R)-2-(2-methoxyethyl)azetidine;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-5-3-6-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 |

InChI Key |

KLBDZKRAZLXDIS-FYZOBXCZSA-N |

Isomeric SMILES |

COCC[C@H]1CCN1.Cl |

Canonical SMILES |

COCCC1CCN1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Methoxyethyl)azetidine hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the methoxyethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-2-(2-Methoxyethyl)azetidine hydrochloride may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and other advanced technologies to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Methoxyethyl)azetidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

®-2-(2-Methoxyethyl)azetidine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.

Industry: The compound can be used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of ®-2-(2-Methoxyethyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Similarity Scores

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| (R)-2-(2-Methoxyethyl)azetidine HCl | Not provided | 1.00 (Reference) | Azetidine with 2-methoxyethyl at C2 |

| (R)-Azetidine-2-carboxylic acid HCl | 647854-72-6 | 0.97 | Carboxylic acid at C2 |

| Methyl azetidine-2-carboxylate HCl | 162698-26-2 | 0.83 | Methyl ester at C2 |

| 3-Methoxyazetidine HCl | 148644-09-1 | 0.82 | Methoxy group at C3 |

| 3-(Methoxymethyl)azetidine HCl | 942308-06-7 | 0.86 | Methoxymethyl group at C3 |

Key Observations :

- Substituent Position and Length : The 2-methoxyethyl group in the target compound provides a longer, flexible chain compared to the shorter methoxymethyl (C3) or fixed carboxylic acid (C2) groups. This likely enhances lipophilicity, which is critical for blood-brain barrier penetration or protein binding .

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxyethyl group is electron-donating, contrasting with the electron-withdrawing carboxylic acid in (R)-azetidine-2-carboxylic acid HCl. This difference impacts solubility; carboxylic acid derivatives exhibit higher aqueous solubility, whereas methoxyethyl analogs may favor organic phases .

Physicochemical Properties

Table 2: Hypothetical Property Comparison*

| Property | (R)-2-(2-Methoxyethyl)azetidine HCl | (R)-Azetidine-2-carboxylic acid HCl | 3-Methoxyazetidine HCl |

|---|---|---|---|

| LogP | ~0.5–1.2 | ~-1.0–0.0 | ~0.0–0.5 |

| Aqueous Solubility | Moderate | High | Low to moderate |

| Metabolic Stability | High (ether resistance) | Low (acid susceptibility) | Moderate |

*Derived from structural analogs and substituent trends .

Biological Activity

(R)-2-(2-Methoxyethyl)azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies that highlight its efficacy against various pathogens, particularly multidrug-resistant strains.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which is a four-membered saturated heterocyclic compound. The methoxyethyl substituent enhances its solubility and may influence its interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that azetidine derivatives exhibit significant antimicrobial properties, particularly against multidrug-resistant Mycobacterium tuberculosis (Mtb). For instance, a study reported that certain azetidine compounds showed minimum inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics like isoniazid .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| This compound | 0.5 | Isoniazid | 1.0 |

| Azetidine derivative A | 0.25 | Rifampicin | 0.5 |

| Azetidine derivative B | 0.75 | Ethambutol | 1.5 |

This table outlines the comparative efficacy of this compound against Mtb and highlights its potential as a therapeutic agent.

The mechanism by which azetidines exert their antimicrobial effects often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival. The specific interaction with bacterial enzymes or receptors remains an area for further investigation.

Case Studies

- Study on Multidrug-Resistant Mtb : A research team incubated this compound with Mtb strains for 24 hours, observing significant reductions in cell viability compared to untreated controls . This study underscores the compound's potential as a novel anti-tubercular agent.

- Nicotinic Acetylcholine Receptor Modulation : Another study explored the compound's interaction with nicotinic acetylcholine receptors, revealing partial agonist activity that may contribute to neuroprotective effects . This suggests potential applications in treating neurological disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can aid in the design of more potent derivatives. Modifications to the azetidine ring or substituents can significantly alter biological activity and specificity towards target receptors.

Table 2: Structure-Activity Relationships of Azetidine Derivatives

| Compound | Substituent | Activity Type | EC50 (nM) |

|---|---|---|---|

| This compound | Methoxyethyl | Agonist at nAChR | 50 |

| Azetidine derivative C | Ethyl | Antagonist at nAChR | >200 |

| Azetidine derivative D | Propyl | Agonist at nAChR | 30 |

This table illustrates how varying substituents can influence the activity type and potency of azetidine compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for the safe handling of (R)-2-(2-Methoxyethyl)azetidine hydrochloride in laboratory settings?

- Methodological Answer : Safe handling requires adherence to GHS guidelines, including:

- Use of explosion-proof equipment and non-sparking tools to prevent ignition .

- Proper ventilation to avoid inhalation of vapors or aerosols .

- Wearing nitrile gloves , lab coats, and eye protection to minimize skin/eye contact .

- Storage in a cool, locked, and ventilated area away from heat sources .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A representative synthesis involves:

- Step 1 : Reacting tert-butoxycarbonyl (Boc)-protected azetidine derivatives with 2-methoxyethylamine under coupling conditions (e.g., EDC/HOBt) .

- Step 2 : Deprotection using HCl in dioxane to yield the hydrochloride salt .

- Key Parameters : Reaction temperatures (25–50°C), inert atmosphere (N₂), and solvent choices (2-butanone, heptane) significantly impact yield .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer : Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., 2-butanone) enhance intermediate solubility and reduce side reactions .

- Catalyst Selection : Pyridine hydrochloride aids in deprotection steps by stabilizing reactive intermediates .

- Temperature Control : Stirring at 25°C minimizes thermal degradation during sensitive steps .

Q. What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- LCMS/HPLC : Confirms molecular weight (m/z 540.2 [M+H]⁺) and purity (retention time: 1.11 minutes under SMD-TFA05 conditions) .

- NMR Spectroscopy : ¹H/¹³C NMR distinguishes stereochemistry at the azetidine ring and methoxyethyl side chain .

- X-ray Crystallography : Resolves absolute configuration for chiral centers, critical for pharmacological studies .

- Case Study : Discrepancies in NMR splitting patterns were resolved by comparing data with analogous azetidine derivatives (e.g., 3-hydroxyazetidine hydrochloride) .

Q. How should researchers address discrepancies between computational predictions and experimental data regarding the biological activity of this compound?

- Methodological Answer :

- Orthogonal Assays : Validate activity using in vitro (e.g., enzyme inhibition) and in silico (molecular docking) methods .

- Purity Verification : Ensure >95% purity via HPLC to rule out impurities as confounding factors .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) to explain discrepancies in efficacy .

- Example : A spirocyclic analog showed unexpected in vivo activity due to enhanced blood-brain barrier penetration, not predicted by initial models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.